molecular formula C10H15N3O2 B061575 Isopropyl 3-amino-4-hydrazinobenzoate CAS No. 177960-52-0

Isopropyl 3-amino-4-hydrazinobenzoate

Cat. No.: B061575
CAS No.: 177960-52-0
M. Wt: 209.24 g/mol
InChI Key: RTOFQFBBNUXKLE-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-4-hydrazinobenzoate is a benzoic acid derivative featuring an amino group at the 3-position, a hydrazine substituent at the 4-position, and an isopropyl ester moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional groups, which enable diverse reactivity. The hydrazine group, in particular, may facilitate applications in coordination chemistry, catalysis, or as a precursor for heterocyclic compounds.

Properties

CAS No.

177960-52-0

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 3-amino-4-hydrazinylbenzoate

InChI

InChI=1S/C10H15N3O2/c1-6(2)15-10(14)7-3-4-9(13-12)8(11)5-7/h3-6,13H,11-12H2,1-2H3

InChI Key

RTOFQFBBNUXKLE-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)NN)N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)NN)N

Synonyms

Benzoic acid, 3-amino-4-hydrazino-, 1-methylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

Key analogs and their substituent differences:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol)
Isopropyl 3-amino-4-hydrazinobenzoate 3-NH₂, 4-NHNH₂, ester (isopropyl) Amino, hydrazine, ester Not provided Estimated ~240–260*
3-Amino-4-chloro-N-isopropylbenzamide 3-NH₂, 4-Cl, amide (isopropyl) Amino, chloro, amide C₁₁H₁₅ClN₂O 238.70
Isopropyl 3-cyano-4-isopropoxybenzoate 3-CN, 4-O-iPr, ester (isopropyl) Cyano, ether, ester C₁₄H₁₇NO₃ 247.29
Isopropyl 3-hydroxybenzoate 3-OH, ester (isopropyl) Hydroxyl, ester C₁₀H₁₂O₃ 180.20

*Estimated based on analogs.

Key Observations :

  • Reactivity: The hydrazine group in the target compound distinguishes it from analogs like 3-amino-4-chloro-N-isopropylbenzamide (chloro substituent) and Isopropyl 3-cyano-4-isopropoxybenzoate (cyano group). Hydrazine’s nucleophilic and reducing properties may enhance utility in metal coordination or heterocycle synthesis.
  • Solubility: The polar hydrazine and amino groups likely increase water solubility compared to nonpolar derivatives like Isopropyl 3-cyano-4-isopropoxybenzoate.
  • Stability: Chloro and cyano substituents in analogs may confer greater stability under acidic conditions compared to hydrazine, which is prone to oxidation.

Physicochemical Properties

Property This compound 3-Amino-4-chloro-N-isopropylbenzamide Isopropyl 3-hydroxybenzoate
Hydrogen Bond Donors 3 (NH₂, NHNH₂) 2 (NH₂, CONH) 1 (OH)
Hydrogen Bond Acceptors 5 (ester O, NH₂, NHNH₂) 3 (amide O, NH₂) 3 (ester O, OH)
LogP (Predicted) ~1.5–2.0* 2.1–2.5 1.8–2.2
Applications Ligand synthesis, pharmaceuticals Intermediate in drug synthesis Fragrance/plasticizer

*Predicted using fragment-based methods.

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